molecular formula C17H17NO4 B12824855 (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide

Cat. No.: B12824855
M. Wt: 299.32 g/mol
InChI Key: PHJWIRSWBIPLDH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide is an organic compound characterized by its phenylacrylamide structure with hydroxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzaldehyde and aniline.

    Condensation Reaction: The aldehyde group of 4-hydroxy-3,5-dimethoxybenzaldehyde reacts with aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The double bond in the acrylamide moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated amide.

    Substitution: Formation of demethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Hydroxyphenyl)-N-phenylacrylamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    (E)-3-(3,4-Dimethoxyphenyl)-N-phenylacrylamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.

    (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-phenylacrylamide: Contains only one methoxy group, which may influence its chemical properties.

Uniqueness

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-N-phenylacrylamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C17H17NO4/c1-21-14-10-12(11-15(22-2)17(14)20)8-9-16(19)18-13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,18,19)/b9-8+

InChI Key

PHJWIRSWBIPLDH-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.